molecular formula C7H5Cl2F B1586517 2-Chloro-4-fluorobenzyl chloride CAS No. 93286-22-7

2-Chloro-4-fluorobenzyl chloride

Cat. No. B1586517
CAS RN: 93286-22-7
M. Wt: 179.02 g/mol
InChI Key: HMIAXVWVTBIGON-UHFFFAOYSA-N
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Description

2-Chloro-4-fluorobenzyl chloride is a chemical compound used in organic synthesis . It has a molecular formula of C7H5Cl2F .


Synthesis Analysis

The synthesis of 2-Chloro-4-fluorobenzyl chloride involves the reaction of 4-fluorobenzylic alcohol with benzoyl chloride . The reaction takes place in dioxane and is allowed to proceed for 24 hours at 40°C .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-fluorobenzyl chloride consists of a benzene ring with a chlorine atom and a fluorine atom attached to it . The molecular weight of this compound is 179.02 .


Chemical Reactions Analysis

2-Chloro-4-fluorobenzyl chloride is sensitive to moisture and is incompatible with water, alcohol, bases (including amines), and oxidizing agents . It may react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts .


Physical And Chemical Properties Analysis

2-Chloro-4-fluorobenzyl chloride is a liquid with a refractive index of 1.514 . It has a boiling point of 86°C/40 mmHg and a density of 1.216 g/mL at 25°C .

Scientific Research Applications

  • General Use

    • Scientific Field : Organic Chemistry
    • Application Summary : “2-Chloro-4-fluorobenzyl Chloride” is a chemical compound used in organic synthesis . It’s often used as a building block in the synthesis of more complex organic compounds .
    • Methods of Application : The specific methods of application can vary widely depending on the specific synthesis being performed. Generally, it would be used in a reaction with other organic compounds under controlled conditions .
    • Results or Outcomes : The outcomes also depend on the specific synthesis. In general, the use of this compound can enable the synthesis of a wide variety of other compounds .
  • Preparation of 3-(N-Hydroxycarbamimidoyl)-benzoic acid methyl ester

    • Scientific Field : Pharmaceutical Chemistry
    • Application Summary : “2-Fluorobenzoyl chloride” has been used in the preparation of "3-(N-Hydroxycarbamimidoyl)-benzoic acid methyl ester" .
    • Methods of Application : The specific methods of application involve complex organic synthesis procedures .
    • Results or Outcomes : The outcome of this process is the production of “3-(N-Hydroxycarbamimidoyl)-benzoic acid methyl ester”, a compound which may have pharmaceutical applications .
  • Synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole

    • Scientific Field : Organic Chemistry
    • Application Summary : “2-Chloro-6-fluorobenzyl chloride” was used as an alkylating reagent during the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole .
    • Methods of Application : The specific methods of application involve complex organic synthesis procedures .
    • Results or Outcomes : The outcome of this process is the production of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole .
  • Synthesis of 2-Chloro-6-fluorobenzylamine

    • Scientific Field : Organic Chemistry
    • Application Summary : “2-Chloro-6-fluorobenzyl chloride” has been used in the preparation of “2-chloro-6-fluorobenzylamine”, a compound required for the synthesis of 9-substituted adenine .
    • Methods of Application : The specific methods of application involve complex organic synthesis procedures .
    • Results or Outcomes : The outcome of this process is the production of “2-chloro-6-fluorobenzylamine”, a compound which may have applications in the synthesis of 9-substituted adenine .
  • Hollow-Fiber Liquid Phase Microextraction

    • Scientific Field : Analytical Chemistry
    • Application Summary : “2-Fluorobenzoyl chloride” has been used to develop a hollow-fiber liquid phase microextraction with in situ derivatization method coupled with HPLC-UV for the determination of metformin hydrochloride in biological fluids .
    • Methods of Application : The specific methods of application involve complex analytical chemistry procedures .
    • Results or Outcomes : The outcome of this process is the development of a new method for the determination of metformin hydrochloride in biological fluids .
  • Synthesis of 2-Chloro-6-fluorobenzylamine
    • Scientific Field : Organic Chemistry
    • Application Summary : “2-Chloro-6-fluorobenzyl chloride” has been used in the preparation of “2-chloro-6-fluorobenzylamine”, a compound required for the synthesis of 9-substituted adenine .
    • Methods of Application : The specific methods of application involve complex organic synthesis procedures .
    • Results or Outcomes : The outcome of this process is the production of “2-chloro-6-fluorobenzylamine”, a compound which may have applications in the synthesis of 9-substituted adenine .

Safety And Hazards

This compound is considered hazardous. It is combustible and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective clothing and eye protection when handling it .

properties

IUPAC Name

2-chloro-1-(chloromethyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2F/c8-4-5-1-2-6(10)3-7(5)9/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIAXVWVTBIGON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369353
Record name 2-Chloro-4-fluorobenzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-fluorobenzyl chloride

CAS RN

93286-22-7
Record name 2-Chloro-4-fluorobenzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1-(chloromethyl)-4-fluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Bal, Ö Demirci, B Şen, P Taslimi, A Aktaş… - Archiv der …, 2021 - Wiley Online Library
… The reaction between 1-benzylbenzimidazole (1.25 g, 6 mmol) and 2-chloro-4-fluorobenzyl chloride (1.08 g, 6 mmol) in acetonitrile gave compound 2b. Yield: 85% (1.97 g); mp: 218–…
Number of citations: 10 onlinelibrary.wiley.com
VR Karpina, SS Kovalenko, SM Kovalenko… - Molecules, 2020 - mdpi.com
For the development of new and potent antimalarial drugs, we designed the virtual library with three points of randomization of novel [1,2,4]triazolo[4,3-a]pyridines bearing a …
Number of citations: 10 www.mdpi.com
SK Krymov, AM Scherbakov, DI Salnikova… - European Journal of …, 2022 - Elsevier
… This compound was prepared from 9 and 2-chloro-4-fluorobenzyl chloride as described for 5a. Purity: 97%; yield: 37%; yellow powder; mp = 249–250 C; 1 H NMR (400 MHz, DMSO‑d 6 …
Number of citations: 9 www.sciencedirect.com
S Bal, Y Gök, A Aktaş - avesis.inonu.edu.tr
… The NHC precursors have been prepared from 1- alkyl/arylbenzimidazole and 2-chloro-4-fluorobenzyl chloride. The novel NHC precursors have been characterized by using 1 H NMR, …
Number of citations: 0 avesis.inonu.edu.tr

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